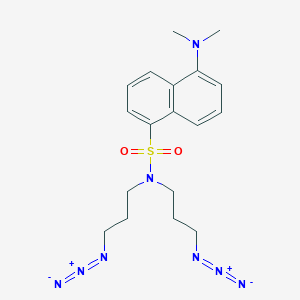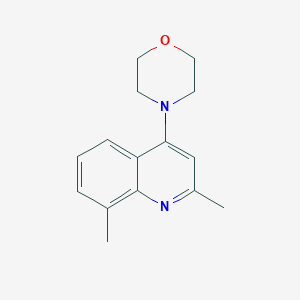
2,8-Dimethyl-4-(morpholin-4-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dimethyl-4-(morpholin-4-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-4-(morpholin-4-yl)quinoline typically involves the construction of the quinoline core followed by the introduction of the morpholine ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be further functionalized to introduce the morpholine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Friedländer synthesis or other catalytic methods that allow for large-scale production. Transition metal-catalyzed reactions and green chemistry approaches, such as the use of ionic liquids or microwave irradiation, can also be employed to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions: 2,8-Dimethyl-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
2,8-Dimethyl-4-(morpholin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,8-Dimethyl-4-(morpholin-4-yl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the morpholine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can lead to apoptosis in cancer cells or inhibition of microbial growth .
相似化合物的比较
Quinoline: The parent compound, known for its antimalarial properties.
2-Hydroxyquinoline: Known for its antimicrobial activity.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2,8-Dimethyl-4-(morpholin-4-yl)quinoline stands out due to the presence of both the dimethyl groups and the morpholine ring, which confer unique chemical properties and enhance its biological activity.
属性
CAS 编号 |
919779-13-8 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC 名称 |
4-(2,8-dimethylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-11-4-3-5-13-14(10-12(2)16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3 |
InChI 键 |
GJBGLRWGRFQPBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
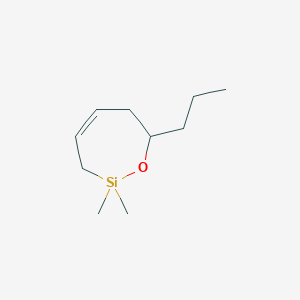
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
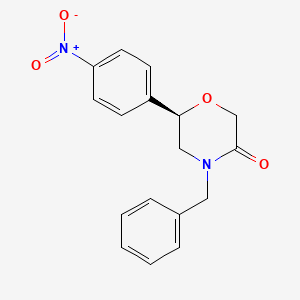
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
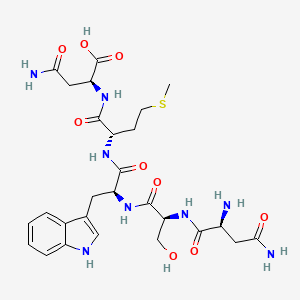

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
